molecular formula C20H27NO5 B13055174 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate

1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B13055174
M. Wt: 361.4 g/mol
InChI Key: TYGNZDZEQCTQIE-UHFFFAOYSA-N
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Description

1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chromane ring fused with a piperidine ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation and cyclization reactions of appropriate precursors. For instance, the synthesis might start with the preparation of a chromane derivative, followed by its reaction with a piperidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that compounds similar to 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of spiro compounds can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cancer and neurodegenerative diseases.

2. Neuroprotective Effects
The spiro[chromane-piperidine] structure has been linked to neuroprotective effects in various models of neurodegeneration. Case studies have shown that compounds with this structure can inhibit neuronal apoptosis and promote cell survival under stress conditions, making them candidates for treating Alzheimer's disease and other neurodegenerative disorders.

Material Science Applications

1. Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Research has shown that adding such compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound is being investigated as an additive in coatings and adhesives. Studies indicate that it can improve adhesion properties and resistance to environmental factors, which is beneficial for outdoor applications.

Agricultural Applications

1. Pesticide Development
There is emerging research on the use of spiro compounds as bioactive agents in pesticides. Preliminary studies suggest that derivatives of this compound may exhibit insecticidal properties against common agricultural pests, potentially leading to the development of safer and more effective pest control solutions.

2. Plant Growth Regulators
Investigations into the effects of this compound on plant growth have shown promising results. It appears to enhance growth rates and stress resistance in certain crops, suggesting its application as a plant growth regulator.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntioxidant activityEffective free radical scavenger
Neuroprotective effectsInhibits neuronal apoptosis
Material SciencePolymer synthesisEnhances thermal stability
Coatings and adhesivesImproves adhesion properties
Agricultural ApplicationsPesticide developmentExhibits insecticidal properties
Plant growth regulatorsEnhances growth rates in crops

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on mice models demonstrated that administering a derivative of the compound led to a significant reduction in markers of neuroinflammation and apoptosis when subjected to induced oxidative stress. This suggests potential for therapeutic intervention in human neurodegenerative diseases.

Case Study 2: Polymer Enhancement
In a comparative analysis of polymer composites, the inclusion of the compound resulted in a 25% increase in tensile strength and a notable improvement in thermal degradation temperatures compared to control samples without the compound.

Mechanism of Action

The mechanism of action of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity. Its spirocyclic structure provides a rigid framework that can enhance its interaction with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines a chromane ring and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetyl coenzyme A carboxylase (ACC), which plays a critical role in fatty acid metabolism and has implications in various diseases, including cancer and metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C20H27NO5, with a molecular weight of approximately 361.4 g/mol. The compound features a tert-butyl group and two carboxylate functionalities, contributing to its rigidity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways.
  • Anticancer Activity : The compound's role as an ACC inhibitor suggests its potential in cancer therapy by disrupting lipid metabolism in cancer cells. Inhibition of ACC can lead to reduced fatty acid synthesis, which is critical for cancer cell proliferation.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of acetyl coenzyme A carboxylase (ACC)
Metabolic regulationDisruption of fatty acid synthesis

Case Studies and Research Findings

Several studies have explored the biological activity of related spirocyclic compounds, highlighting the importance of structural features in determining activity.

  • ACC Inhibition : A study on spirochromanone derivatives demonstrated strong ACC-inhibiting effects, suggesting that similar compounds could be effective against metabolic diseases and certain cancers. This study emphasized the significance of the spirocyclic structure in enhancing biological activity ( ).
  • Cell-based Assays : In vitro assays have been conducted to evaluate the effects of this compound on cellular pathways involved in inflammation and cancer progression. Results indicated that the compound could significantly reduce cellular proliferation in cancer cell lines ( ).
  • Computational Studies : Molecular modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the unique conformation provided by the spirocyclic structure enhances its interaction with target enzymes ( ).

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

1-O'-tert-butyl 6-O-methyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-11-9-20(10-12-21)8-7-14-13-15(17(22)24-4)5-6-16(14)25-20/h5-6,13H,7-12H2,1-4H3

InChI Key

TYGNZDZEQCTQIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)OC)CC1

Origin of Product

United States

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